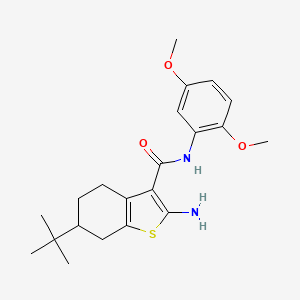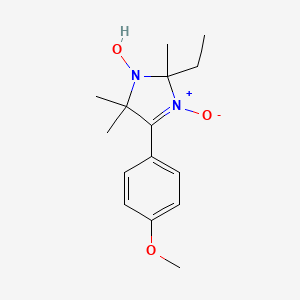![molecular formula C14H7BrN2O2 B3984471 5-amino-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3984471.png)
5-amino-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one
Overview
Description
5-amino-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound that belongs to the anthraquinone family. It is a heterocyclic compound that contains a nitrogen atom and a bromine atom in its structure. The compound has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
The exact mechanism of action of 5-amino-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been proposed that the compound may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits cytotoxic effects on cancer cells, while showing minimal toxicity towards normal cells. The compound has also been shown to induce cell cycle arrest in cancer cells, preventing their proliferation. Additionally, the compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-amino-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its high potency towards cancer cells, making it a promising candidate for cancer treatment. However, the compound's low solubility in water can limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
Future Directions
There are several potential future directions for the study of 5-amino-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one. One possible direction is the optimization of the compound's synthesis method to improve its yield and purity. Another direction is the investigation of the compound's potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further studies can be conducted to elucidate the compound's mechanism of action and optimize its use in lab experiments.
Scientific Research Applications
5-amino-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
10-amino-12-bromo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN2O2/c15-8-5-9(16)10-11-12(8)17-19-14(11)7-4-2-1-3-6(7)13(10)18/h1-5H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHYNDYAOAAXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C(C4=NO3)Br)N)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B3984391.png)
![5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3984392.png)
![11-methyl-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one](/img/structure/B3984397.png)


![methyl [11-(2-furyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate](/img/structure/B3984414.png)

![N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B3984426.png)


![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3984447.png)
![N-cyclohexyl-4-fluoro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3984454.png)

![cyclopentyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3984489.png)